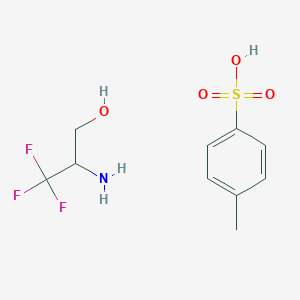

2-Amino-3,3,3-trifluoropropan-1-ol 4-methylbenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-3,3,3-trifluoropropan-1-ol 4-methylbenzenesulfonate is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a trifluoromethyl group, which imparts distinct chemical properties, making it valuable for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,3,3-trifluoropropan-1-ol 4-methylbenzenesulfonate typically involves the reaction of 2-Amino-3,3,3-trifluoropropan-1-ol with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-3,3,3-trifluoropropan-1-ol 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) are employed.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Difluoromethyl or monofluoromethyl derivatives.

Substitution: Various substituted amino derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Pharmaceutical Development :

- The compound is explored as a potential building block for synthesizing pharmaceuticals due to its trifluoromethyl group, which can enhance the biological activity and metabolic stability of drug candidates.

- It has been studied for its role in developing inhibitors for various enzymes and receptors, particularly in treating cancers and inflammatory diseases.

-

Antimicrobial Activity :

- Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown efficacy against a range of bacteria and fungi, suggesting its potential as an antibacterial agent.

Materials Science Applications

-

Fluorinated Polymers :

- The incorporation of 2-amino-3,3,3-trifluoropropan-1-ol into polymer matrices has been investigated to create materials with enhanced thermal stability and chemical resistance. These materials are suitable for applications in coatings and advanced composites.

-

Surface Modification :

- The sulfonate group allows for effective surface modification techniques that can improve the wettability and adhesion properties of various substrates, making it useful in electronics and optics.

Organic Synthesis Applications

-

Reagent in Organic Reactions :

- This compound serves as a versatile reagent in organic synthesis, particularly in nucleophilic substitution reactions due to the presence of both amino and hydroxyl functional groups.

- It can be used to introduce trifluoromethyl groups into organic molecules, which is valuable in synthesizing agrochemicals and pharmaceuticals.

-

Chiral Auxiliaries :

- The compound has been utilized as a chiral auxiliary in asymmetric synthesis processes. Its ability to form stable intermediates allows for the selective formation of enantiomers, which is crucial in drug development.

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Amino-3,3,3-trifluoropropan-1-ol 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic processes.

Comparación Con Compuestos Similares

3-Amino-1,1,1-trifluoropropan-2-ol: Similar in structure but differs in the position of the amino group.

2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride: Similar but with a different counterion.

Uniqueness: 2-Amino-3,3,3-trifluoropropan-1-ol 4-methylbenzenesulfonate is unique due to the presence of the 4-methylbenzenesulfonate group, which imparts distinct solubility and reactivity properties, making it valuable for specific applications in research and industry.

Actividad Biológica

2-Amino-3,3,3-trifluoropropan-1-ol 4-methylbenzenesulfonate is a fluorinated compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C10H12F3NO3S

- Molecular Weight : 303.27 g/mol

The presence of trifluoromethyl groups in its structure contributes to its lipophilicity and potential interactions with biological membranes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it may interact with enzymes that are crucial for neurotransmitter synthesis.

- Receptor Modulation : It may act as a modulator for specific receptors in the central nervous system, influencing signaling pathways that regulate mood and cognition.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially making it a candidate for developing new antibiotics.

Biological Studies and Findings

Several studies have been conducted to assess the biological effects of this compound:

Table 1: Summary of Biological Studies

Case Study: Antimicrobial Properties

In a study published by Ivasyshyn et al. (2022), the antimicrobial efficacy of this compound was evaluated against several pathogens including Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that the compound not only inhibited bacterial growth but also altered biofilm formation, which is critical in chronic infections.

Neuropharmacological Effects

Research has also focused on the neuropharmacological implications of this compound. A study demonstrated that treatment with 2-Amino-3,3,3-trifluoropropan-1-ol resulted in increased levels of norepinephrine and dopamine in rodent models, suggesting its potential role as a mood enhancer or anxiolytic agent.

Propiedades

IUPAC Name |

2-amino-3,3,3-trifluoropropan-1-ol;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C3H6F3NO/c1-6-2-4-7(5-3-6)11(8,9)10;4-3(5,6)2(7)1-8/h2-5H,1H3,(H,8,9,10);2,8H,1,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSAAUQBWCQNLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C(C(C(F)(F)F)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.